molecular formula C9H13BrClNO B1449494 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride CAS No. 2203140-38-7

1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B1449494
CAS No.: 2203140-38-7
M. Wt: 266.56 g/mol
InChI Key: MKVRNERZPHADNU-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride is an organic compound with the molecular formula C9H12BrNO·HCl It is a derivative of phenethylamine, featuring a bromine atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the bromination of 2-methoxyphenylacetic acid, followed by amination and subsequent conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to obtain the hydrochloride salt in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release or uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. These interactions can lead to various physiological and pharmacological effects .

Comparison with Similar Compounds

  • 2-(5-Bromo-2-methoxyphenyl)ethanamine hydrochloride
  • 1-Bromo-2-(methoxymethoxy)ethane
  • 2-Bromoethylamine

Comparison: 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic utility .

Properties

IUPAC Name

1-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-6(11)7-4-3-5-8(10)9(7)12-2;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVRNERZPHADNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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